molecular formula C6H10O B12950972 (1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol

(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol

Cat. No.: B12950972
M. Wt: 98.14 g/mol
InChI Key: DXESCHCZVDAYPL-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol is a bicyclic organic compound with the molecular formula C10H18O. It is also known as cis-sabinene hydrate and is characterized by its unique bicyclo[3.1.0]hexane structure. This compound is notable for its presence in various essential oils and its role in chemical communication among certain species .

Preparation Methods

The synthesis of (1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol can be achieved through several methods. One common synthetic route involves the reaction of ®-epichlorohydrin with Meldrum’s acid in the presence of sodium ethoxide in ethanol . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired bicyclic alcohol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield different alcohols or hydrocarbons . Substitution reactions often involve halogenation or esterification, producing a range of derivatives with diverse chemical properties.

Scientific Research Applications

(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it plays a role in the study of chemical communication and pheromones, particularly in insect behavior . In medicine, this compound is investigated for its potential therapeutic properties, including its effects on liver neoplasms, obesity, and neonatal jaundice . Additionally, it finds applications in the fragrance and flavor industry due to its pleasant odor profile.

Mechanism of Action

The mechanism of action of (1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing physiological responses. For example, it has been shown to interact with nuclear receptors such as NR1I3, which are involved in the regulation of metabolic processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol can be compared with other similar bicyclic compounds, such as (1R,2S,5S)-5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol and (1R,5S)-3-oxabicyclo[3.1.0]hexan-2-one . These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific stereochemistry and its role in natural chemical communication systems, making it a valuable compound for both research and industrial applications.

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(1R,2S,5S)-bicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C6H10O/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2/t4-,5+,6-/m0/s1

InChI Key

DXESCHCZVDAYPL-JKUQZMGJSA-N

Isomeric SMILES

C1C[C@@H]([C@H]2[C@@H]1C2)O

Canonical SMILES

C1CC(C2C1C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.